4-Cyclobutylpyrrolidin-2-one

Description

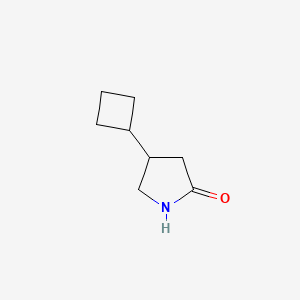

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRJEQBETQXNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629396 | |

| Record name | 4-Cyclobutylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271579-94-3 | |

| Record name | 4-Cyclobutylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclobutylpyrrolidin-2-one: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyclobutylpyrrolidin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. By synthesizing available data and leveraging established principles of organic chemistry, this document offers insights into its chemical properties, structure, potential synthesis, and speculative biological relevance.

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

The pyrrolidin-2-one core, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, which allows for optimal interactions with biological targets. The introduction of various substituents onto the pyrrolidinone ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The 4-cyclobutyl substitution on this scaffold presents a unique combination of a rigid, sp3-rich carbocycle with the polar lactam, suggesting potential for novel biological activities.

Molecular Structure and Chemical Identity

At the core of 4-Cyclobutylpyrrolidin-2-one is the pyrrolidin-2-one ring, with a cyclobutyl group attached at the 4-position. This structure imparts a combination of rigidity from the cyclobutyl ring and polarity from the lactam functionality.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-cyclobutylpyrrolidin-2-one |

| CAS Number | 271579-94-3[2][3][4] |

| Molecular Formula | C₈H₁₃NO[2][3] |

| Molecular Weight | 139.19 g/mol [3] |

| Canonical SMILES | C1CC(C1)C2CC(=O)NC2 |

| InChI Key | CVRJEQBETQXNIG-UHFFFAOYSA-N |

Structural Diagram:

Caption: 2D structure of 4-Cyclobutylpyrrolidin-2-one.

Physicochemical Properties: Predictions and Expert Analysis

Predicted Physicochemical Properties:

| Property | Predicted Value/Range | Rationale/Comparison with Analogs |

| Melting Point (°C) | 50 - 80 | The parent compound, 2-pyrrolidinone, has a melting point of 25 °C. The addition of the bulky, non-polar cyclobutyl group is expected to increase the melting point due to increased molecular weight and potentially more ordered crystal packing. |

| Boiling Point (°C) | 280 - 320 | 2-pyrrolidinone has a high boiling point of 245 °C due to strong intermolecular hydrogen bonding. The increased molecular weight of the 4-cyclobutyl derivative will further elevate the boiling point. |

| Solubility | Soluble in water and polar organic solvents | The lactam functionality will allow for hydrogen bonding with water and other protic solvents. It is expected to be soluble in alcohols, ketones, and other polar organic solvents. Solubility in non-polar solvents like hexanes is likely to be limited. |

| LogP | 0.5 - 1.5 | The cyclobutyl group will increase lipophilicity compared to the parent pyrrolidinone (LogP = -0.7). This moderate LogP suggests a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |

| pKa | ~17 (amide proton) | The amide proton is weakly acidic, similar to other lactams. |

Spectroscopic Characterization: An Interpretive Guide

While experimental spectra for 4-Cyclobutylpyrrolidin-2-one are not publicly available, this section provides an expert interpretation of the expected spectroscopic features based on its structure. This serves as a guide for researchers in characterizing this molecule upon synthesis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the cyclobutyl and pyrrolidinone rings.

Predicted Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | 6.5 - 8.0 | Broad singlet | The chemical shift can be highly variable depending on the solvent and concentration. |

| CH -4 (pyrrolidinone) | 2.0 - 2.5 | Multiplet | This proton is adjacent to the cyclobutyl group and will show complex splitting. |

| CH ₂-3 (pyrrolidinone) | 2.2 - 2.6 | Multiplet | The two protons are diastereotopic and will likely appear as distinct multiplets. |

| CH ₂-5 (pyrrolidinone) | 3.0 - 3.5 | Multiplet | These protons are adjacent to the nitrogen atom and will be deshielded. |

| Cyclobutyl Protons | 1.5 - 2.2 | Multiplets | A complex series of overlapping multiplets is expected for the seven protons of the cyclobutyl ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C =O (C-2) | 175 - 180 |

| C -5 | 40 - 45 |

| C -4 | 35 - 40 |

| C -3 | 30 - 35 |

| Cyclobutyl C H | 35 - 40 |

| Cyclobutyl C H₂ | 20 - 30 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorption of the lactam functional group.

Key Predicted IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Strong, broad |

| C-H stretch (sp³) | 2850 - 3000 | Medium to strong |

| C=O stretch (amide I) | 1670 - 1700 | Strong |

| N-H bend (amide II) | 1510 - 1570 | Medium |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectral Data:

| Ion | m/z (Predicted) | Notes |

| [M+H]⁺ | 140.1070 | The protonated molecular ion is expected to be the base peak in a soft ionization technique like ESI. |

| [M+Na]⁺ | 162.0889 | Adduct with sodium is commonly observed. |

| [M]⁺˙ | 139.0997 | The molecular ion in electron ionization (EI) mode. |

| Fragmentation ions | Various | Common fragmentation pathways would include loss of the cyclobutyl group and cleavage of the pyrrolidinone ring. |

Synthesis Strategies: A Proposed Methodological Approach

While a specific synthesis for 4-Cyclobutylpyrrolidin-2-one is not detailed in the literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrrolidin-2-ones. A robust approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and lactamization.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 4-Cyclobutylpyrrolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-cyclobutyl-3-nitrobutanoate

-

To a solution of ethyl cyclobutylacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add nitroethylene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4-cyclobutyl-3-nitrobutanoate.

Causality: The base deprotonates the α-carbon of the ester, generating a nucleophilic enolate which then undergoes a 1,4-conjugate addition to the electron-deficient nitroalkene.

Step 2: Reductive Cyclization to 4-Cyclobutylpyrrolidin-2-one

-

Dissolve the purified ethyl 4-cyclobutyl-3-nitrobutanoate (1.0 eq) in a protic solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of Raney Nickel (approximately 10% by weight).

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi).

-

Heat the reaction mixture to 40-60 °C and stir vigorously for 6-12 hours, monitoring the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Cyclobutylpyrrolidin-2-one by vacuum distillation or recrystallization.

Causality: The nitro group is reduced to a primary amine, and the ester is simultaneously reduced or remains susceptible to nucleophilic attack by the newly formed amine, leading to an intramolecular cyclization to form the stable five-membered lactam ring.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for 4-Cyclobutylpyrrolidin-2-one, the pyrrolidin-2-one scaffold is known to exhibit a wide range of pharmacological effects, including nootropic, anticonvulsant, and anti-inflammatory properties.[1][5]

The introduction of a cyclobutyl group at the 4-position could modulate these activities in several ways:

-

Increased Lipophilicity: The cyclobutyl moiety enhances the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

-

Metabolic Stability: The rigid cyclobutyl ring may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in vivo.

-

Receptor Binding: The specific size and shape of the cyclobutyl group could lead to unique interactions with the binding pockets of target proteins, potentially resulting in enhanced potency or altered selectivity.

Potential Therapeutic Areas for Investigation:

-

Neurodegenerative Diseases: Given the nootropic properties of some pyrrolidinones (e.g., piracetam), 4-cyclobutylpyrrolidin-2-one could be investigated for its potential in treating cognitive decline associated with Alzheimer's or Parkinson's disease.

-

Epilepsy: The anticonvulsant activity of certain pyrrolidinone derivatives suggests that this compound could be a candidate for the development of new anti-epileptic drugs.[5]

-

Inflammation: Some pyrrolidinone derivatives have shown anti-inflammatory effects, making this a potential area of investigation.[1]

Safety and Handling

Specific toxicity data for 4-Cyclobutylpyrrolidin-2-one is not available. However, based on the general properties of related lactams, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

4-Cyclobutylpyrrolidin-2-one represents an intriguing yet underexplored molecule within the broader class of biologically active pyrrolidinones. Its unique structural features suggest the potential for novel pharmacological properties. This technical guide provides a foundational understanding of its chemical and physical characteristics, a plausible synthetic route, and a rationale for its potential biological investigation. Further research is warranted to synthesize and characterize this compound fully and to explore its activity in relevant biological assays. Such studies could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 2. 4-CYCLOBUTYLPYRROLIDIN-2-ONE | 271579-94-3 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. parchem.com [parchem.com]

- 5. benchchem.com [benchchem.com]

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Analysis of 4-Cyclobutylpyrrolidin-2-one

Introduction: Unveiling the Structure of a Novel Pharmaceutical Scaffold

In the landscape of modern drug discovery, the pyrrolidinone scaffold is a cornerstone, forming the core of a multitude of therapeutic agents.[1] The introduction of a cyclobutyl moiety at the 4-position of the pyrrolidin-2-one ring presents a novel structural motif with significant potential for modulating physicochemical and pharmacological properties. As with any new chemical entity destined for pharmaceutical development, unambiguous structural confirmation is a prerequisite. This technical guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the comprehensive characterization of 4-Cyclobutylpyrrolidin-2-one.

This document moves beyond a mere recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the "why" behind the "what"—elucidating the causal relationships between molecular structure and spectroscopic output. By grounding our interpretations in the fundamental principles of each analytical technique, we establish a robust, self-validating framework for the structural elucidation of this and related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy serves as the primary tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 4-Cyclobutylpyrrolidin-2-one, both ¹H and ¹³C NMR will provide a detailed picture of the pyrrolidinone and cyclobutane rings.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Cyclobutylpyrrolidin-2-one is anticipated to exhibit distinct signals corresponding to the protons on both the pyrrolidinone and cyclobutane rings. The chemical shifts are influenced by the electron-withdrawing effect of the amide group and the unique magnetic environment of the strained cyclobutane ring.

Key Predicted ¹H NMR Signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N-H | 5.0 - 8.0 | Broad Singlet | - | The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |

| H-3 (CH₂) | 2.2 - 2.6 | Multiplet | - | Protons adjacent to the carbonyl group are deshielded. |

| H-5 (CH₂) | 3.2 - 3.6 | Multiplet | - | Protons adjacent to the nitrogen atom are deshielded. |

| H-4 (CH) | 2.0 - 2.5 | Multiplet | - | Methine proton at the junction of the two rings. |

| Cyclobutyl Protons (CH₂) | 1.7 - 2.2 | Multiplets | - | The chemical shift of cyclobutane protons is typically around 1.96 ppm.[2][3][4][5] |

| Cyclobutyl Proton (CH) | 1.8 - 2.3 | Multiplet | - | Methine proton on the cyclobutane ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyclobutylpyrrolidin-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Record the spectrum on a 300 or 400 MHz NMR spectrometer.[1]

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

Employ a relaxation delay of 1-5 seconds to ensure accurate integration.[1]

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

B. ¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Key Predicted ¹³C NMR Signals:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide Carbonyl) | 175 - 180 | The carbonyl carbon of a lactam is significantly deshielded.[1] |

| C-5 (CH₂) | 45 - 55 | Carbon adjacent to the nitrogen atom. |

| C-3 (CH₂) | 30 - 40 | Carbon adjacent to the carbonyl group. |

| C-4 (CH) | 35 - 45 | Methine carbon at the ring junction. |

| Cyclobutyl Carbons (CH₂, CH) | 20 - 40 | Aliphatic carbons of the cyclobutane ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition:

-

Record the spectrum on the same NMR spectrometer.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Structural Elucidation Workflow using NMR

Caption: NMR workflow for structural elucidation.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Cyclobutylpyrrolidin-2-one, the key vibrational bands will be characteristic of the lactam (cyclic amide) functionality and the aliphatic cyclobutyl ring.

Key Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200 | Strong, Broad | N-H Stretch | Characteristic of a secondary amide. The broadness indicates hydrogen bonding. |

| ~2950, ~2870 | Strong | C-H Stretch (Aliphatic) | Corresponding to the C-H bonds in the pyrrolidinone and cyclobutane rings. |

| ~1680 | Very Strong | C=O Stretch (Amide I) | The carbonyl stretch of a five-membered lactam is a prominent and reliable diagnostic peak.[6] |

| ~1550 | Medium | N-H Bend (Amide II) | Another characteristic absorption for secondary amides.[6] |

| ~1460 | Medium | CH₂ Scissoring | Typical for methylene groups in the rings. |

| ~1280 | Medium | C-N Stretch | Associated with the amide linkage. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

-

Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups.

IR Spectroscopy Logic Diagram

Caption: Logic of functional group identification by IR.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For 4-Cyclobutylpyrrolidin-2-one, we would expect to see the molecular ion peak and characteristic fragment ions resulting from the cleavage of the pyrrolidinone and cyclobutane rings.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale for Fragmentation |

| [M]⁺ | Molecular Ion | The intact molecule with one electron removed. |

| [M - 28]⁺ | Loss of Ethylene | A common fragmentation pathway for cyclobutane rings. |

| [M - 43]⁺ | Loss of Propyl Radical | Cleavage within the cyclobutyl ring. |

| [M - 56]⁺ | Loss of Butene | Fragmentation of the cyclobutyl group. |

| [M - NHCO]⁺ | Loss of the Amide Group | Cleavage of the pyrrolidinone ring. |

| [Acylium Ion]⁺ | Cleavage of the N-CO bond | A common fragmentation for amides, leading to a stable acylium ion.[8][9] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).[1]

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is sprayed through a heated capillary with a high voltage applied, creating charged droplets.

-

The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.

-

-

Data Analysis: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathways in MS.

IV. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 4-Cyclobutylpyrrolidin-2-one, integrating NMR, IR, and MS data, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework with high precision, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns. Together, these methods provide an unambiguous analytical fingerprint, ensuring the identity and purity of this novel pharmaceutical scaffold. This integrated approach is fundamental to advancing drug discovery and development programs, providing the foundational data upon which all subsequent research is built.

V. References

-

A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem. Available at:

-

FTIR study of five complex beta-lactam molecules - PubMed. Available at:

-

Infrared special studies on lactams as cis-trans models for the peptide bond - ACS Publications. Available at:

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at:

-

1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at:

-

1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. Available at:

-

H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - AWS. Available at:

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available at:

-

Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. Available at:

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. Available at:

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. Available at:

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Cyclobutylpyrrolidin-2-one

Introduction: The Significance of the Pyrrolidinone Scaffold and the Cyclobutyl Moiety

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core structure of a wide range of therapeutic agents.[1][2][3] Its unique combination of polarity, hydrogen bonding capability, and conformational rigidity has made it a cornerstone in the design of novel drugs targeting various diseases.[1][4] Notable examples of pyrrolidinone-containing drugs include nootropic agents like piracetam and anticonvulsants such as levetiracetam.[1] The incorporation of a cyclobutyl group at the 4-position introduces a lipophilic, sp³-rich three-dimensional element that can significantly influence the pharmacological properties of the molecule. This strategic addition can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. Consequently, the development of efficient and versatile synthetic pathways to access 4-cyclobutylpyrrolidin-2-one and its derivatives is of paramount importance to researchers in drug discovery and development.[4]

This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the 4-cyclobutylpyrrolidin-2-one core. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer insights into the practical considerations for each pathway.

Strategic Approaches to the Synthesis of 4-Cyclobutylpyrrolidin-2-one

The synthesis of 4-cyclobutylpyrrolidin-2-one can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired stereochemistry, and scalability of the process. The primary approaches include:

-

Cyclization of γ-Amino Acid Precursors: This classical and versatile approach involves the construction of a linear γ-amino acid derivative containing the cyclobutyl moiety, followed by an intramolecular cyclization to form the lactam ring.

-

Modification of Pre-existing Pyrrolidinone Scaffolds: This strategy focuses on introducing the cyclobutyl group onto a pre-formed pyrrolidinone or a related precursor, often through carbon-carbon bond-forming reactions.

-

Catalytic Hydrogenation of Unsaturated Precursors: A common and efficient method involves the reduction of a double bond within a pyrrolinone ring to yield the saturated pyrrolidinone.

-

[3+2] Cycloaddition Reactions: This modern approach allows for the stereocontrolled construction of the pyrrolidine ring by reacting a three-atom component with a two-atom component.

The following sections will explore these strategies in detail, providing both theoretical explanations and practical experimental guidance.

Pathway 1: Cyclization of γ-Amino Acid Precursors

The cyclization of γ-amino esters is a fundamental and widely employed method for the synthesis of γ-lactams, including 4-substituted pyrrolidin-2-ones.[5] This strategy offers a high degree of flexibility in the introduction of the cyclobutyl substituent at the γ-position of the linear precursor.

Mechanistic Rationale

The core of this pathway lies in the formation of a γ-amino acid or its ester derivative, which is then induced to undergo intramolecular aminolysis to form the thermodynamically stable five-membered lactam ring. The cyclization can be promoted by heat or by the use of catalysts. The key is the efficient synthesis of the acyclic precursor bearing the cyclobutyl group.

A plausible route to the necessary γ-amino ester involves the reaction of a cyclobutyl-substituted α,β-unsaturated ester with a suitable nitrogen nucleophile, such as an amine, in a Michael addition reaction. Subsequent reduction of the ester or activation of the carboxylic acid facilitates the final cyclization step.

Sources

The Potential Biological Activity of 4-Cyclobutylpyrrolidin-2-one: A Research Proposal and Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This technical guide and research proposal focuses on the largely unexplored molecule, 4-Cyclobutylpyrrolidin-2-one. While direct studies on this specific compound are scarce, its structural similarity to other pharmacologically active pyrrolidinone derivatives suggests a high potential for novel biological activity. This document outlines a comprehensive research plan to elucidate the potential nootropic, neuroprotective, and anti-inflammatory properties of 4-Cyclobutylpyrrolidin-2-one, providing a robust framework for its synthesis, in vitro and in vivo evaluation, and mechanism of action studies.

Introduction: The Prominence of the Pyrrolidinone Core

The five-membered γ-lactam ring of the pyrrolidinone structure is a cornerstone in the design of various therapeutic agents.[2][3] Its unique conformational flexibility and ability to participate in hydrogen bonding interactions allow for potent and selective binding to a diverse range of biological targets. Pyrrolidinone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticonvulsant, antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1][3][4] Notably, the substitution pattern on the pyrrolidinone ring plays a critical role in defining the specific biological activity of the resulting molecule.[3]

1.1. Structural Features of 4-Cyclobutylpyrrolidin-2-one

4-Cyclobutylpyrrolidin-2-one presents a unique combination of a polar lactam ring and a non-polar, bulky cyclobutyl group at the 4-position. This specific substitution is anticipated to influence its physicochemical properties, such as lipophilicity and membrane permeability, which are crucial for drug-like characteristics. The cyclobutyl moiety may also play a key role in receptor binding and target specificity.

Hypothesized Biological Activities

Based on the established pharmacology of structurally related pyrrolidinone derivatives, we hypothesize that 4-Cyclobutylpyrrolidin-2-one may exhibit the following biological activities:

2.1. Nootropic and Neuroprotective Effects

Several pyrrolidinone-based compounds, most famously the racetams like Phenylpiracetam, are known for their cognitive-enhancing (nootropic) and neuroprotective properties.[5] These effects are often mediated through the modulation of neurotransmitter systems, such as the cholinergic and glutamatergic pathways, and by enhancing cerebral blood flow.[6][7] The structural similarity of 4-Cyclobutylpyrrolidin-2-one to these nootropic agents warrants a thorough investigation into its potential to improve memory, learning, and protect against neuronal damage.

2.2. Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Pyrrolidinone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[1] The cyclobutyl group in 4-Cyclobutylpyrrolidin-2-one may contribute to its binding to inflammatory targets, making it a candidate for development as a novel anti-inflammatory agent.

Proposed Research Workflow

A systematic and multi-faceted approach is required to thoroughly investigate the potential biological activities of 4-Cyclobutylpyrrolidin-2-one.

Figure 1: Proposed research workflow for investigating 4-Cyclobutylpyrrolidin-2-one.

Detailed Experimental Protocols

4.1. Synthesis of 4-Cyclobutylpyrrolidin-2-one

Step-by-Step Protocol:

-

Michael Addition: React cyclobutylmagnesium bromide with diethyl maleate in the presence of a copper catalyst to form diethyl 2-(cyclobutylmethyl)succinate.

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation to yield 3-(cyclobutylmethyl)propanoic acid.

-

Amidation: Convert the carboxylic acid to the corresponding amide using thionyl chloride followed by reaction with ammonia.

-

Hofmann Rearrangement: Treat the amide with bromine and sodium hydroxide to induce a Hofmann rearrangement, yielding the corresponding amine.

-

Cyclization: Induce intramolecular cyclization of the amino ester (formed as an intermediate or by subsequent reaction) to form 4-Cyclobutylpyrrolidin-2-one.

4.2. In Vitro Nootropic and Neuroprotective Assays

| Assay | Objective | Cell Line | Key Parameters |

| Neuronal Viability Assay (MTT) | To assess the cytotoxicity of the compound. | SH-SY5Y neuroblastoma cells | IC50 value |

| Neuroprotection Assay | To evaluate the protective effect against oxidative stress-induced cell death. | SH-SY5Y cells | Cell viability after H2O2 challenge |

| Acetylcholinesterase (AChE) Inhibition Assay | To determine if the compound inhibits AChE, a key enzyme in cholinergic neurotransmission. | Purified AChE enzyme | IC50 value |

| NMDA Receptor Binding Assay | To assess the compound's affinity for the NMDA receptor, a key player in learning and memory. | Rat cortical membranes | Ki value |

4.3. In Vitro Anti-inflammatory Assays

| Assay | Objective | Cell Line | Key Parameters |

| Nitric Oxide (NO) Inhibition Assay | To measure the inhibition of NO production in LPS-stimulated macrophages. | RAW 264.7 macrophages | IC50 value |

| Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA | To quantify the reduction of pro-inflammatory cytokine secretion. | RAW 264.7 macrophages | IC50 values for cytokine inhibition |

| Cyclooxygenase (COX-1/COX-2) Inhibition Assay | To determine the selectivity of the compound for COX isoforms. | Purified COX-1 and COX-2 enzymes | IC50 values and selectivity index |

Proposed Signaling Pathway Investigation

Should 4-Cyclobutylpyrrolidin-2-one demonstrate significant nootropic and neuroprotective effects, we hypothesize its mechanism may involve the modulation of key signaling pathways implicated in neuronal survival and plasticity, such as the BDNF/TrkB and PI3K/Akt pathways.

Figure 2: Hypothesized signaling pathway for the nootropic and neuroprotective effects.

Conclusion and Future Directions

This document provides a comprehensive framework for the investigation of 4-Cyclobutylpyrrolidin-2-one as a potential therapeutic agent. The proposed research plan, from synthesis to in-depth mechanistic studies, is designed to systematically evaluate its hypothesized nootropic, neuroprotective, and anti-inflammatory activities. Positive findings from this research could pave the way for the development of a novel class of pyrrolidinone-based drugs with significant therapeutic potential. Further studies would involve lead optimization, pharmacokinetic and toxicological profiling, and ultimately, clinical trials.

References

- Journal of Pharmaceutical Negative Results. (2022).

- PharmaBlock. (n.d.).

- UNT Health Science Center. (n.d.).

- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed. (n.d.). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers.

- PubMed Central. (n.d.). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial.

- American Chemical Society. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity.

- ResearchGate. (n.d.). Application value and synthesis of 4-Pyrrolin-2-one.

- ResearchGate. (n.d.).

- PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- PubChem. (n.d.). 4-(2-Cyclobutylpropyl)-2-methylpyrrolidine.

- ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4.

- PubMed. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents.

- ClinicalTrials.gov. (n.d.). Effect of a Nootropic on the Cognitive Performance in Young Adults.

- Mind Lab Pro. (2025). List of Nootropics - 85 Brain-Boosters, 11 Best-in-Class, 1 Universal.

- Google Patents. (n.d.). US20170121269A1 - 4-vinyl-2-cyclopenten-1-one derivatives, the production thereof, and the use of same as an antibiotic agent.

- Innerbody Research. (2026). Best Nootropics: Boost Focus, Memory, and Learning.

- PubMed. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.

- National Institutes of Health. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.

- Molecules. (n.d.).

- Google Patents. (n.d.). US9186411B2 - Pharmaceutical composition.

- Google Patents. (n.d.). US9132122B2 - 1′,3′-disubstituted-4-phenyl-3,4,5,6-tetrahydro-2H,1.

- PLOS One. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.

- Google Patents. (n.d.). US11117874B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors.

- Google Patents. (n.d.). US7834219B1 - 4-alkyl cyclohexanepropanal compounds and their use in perfume compositions.

- Wikipedia. (n.d.). Phenylpiracetam.

- Mind Lab Pro. (2025). What Happened When Keltie O'Connor Took a Productivity Pill for 30 Days?.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 6. Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mindlabpro.com [mindlabpro.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 4-Cyclobutylpyrrolidin-2-one: A Strategic Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged chemical scaffolds in novel molecular architectures presents both a significant opportunity and a formidable challenge in modern drug discovery. The molecule 4-Cyclobutylpyrrolidin-2-one represents such a case, integrating a pyrrolidinone core, prevalent in a range of neuroactive and anti-inflammatory agents, with a cyclobutyl moiety, a group increasingly utilized to enhance metabolic stability and fine-tune pharmacological profiles.[1][2][3][4][5] This guide presents a comprehensive, multi-disciplinary strategy for the systematic elucidation of the mechanism of action (MoA) for this novel chemical entity (NCE). We eschew a rigid, one-size-fits-all template, instead providing a logical, field-proven workflow that progresses from broad, hypothesis-generating screening to precise target validation and pathway analysis. This document is intended for drug development professionals and researchers, offering a self-validating system of protocols and causality-driven experimental choices to rigorously define the biological activity of 4-Cyclobutylpyrrolidin-2-one or similar NCEs.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The 4-Cyclobutylpyrrolidin-2-one structure is a compelling starting point for a drug discovery campaign. The pyrrolidinone ring is a γ-lactam, a core component of numerous pharmacologically active compounds, known to confer favorable properties like enhanced solubility and the ability to participate in hydrogen bonding. Its derivatives have demonstrated a vast range of biological activities, including anticonvulsant, anti-inflammatory, and antitumoral effects.[4][5] The incorporation of a cyclobutyl ring is a strategic choice in medicinal chemistry, often employed to increase the fraction of sp³-hybridized carbons (a factor correlated with clinical success), improve metabolic stability, and provide a rigid conformational anchor to optimize interactions with a biological target.[2][3]

Given that no specific biological activity has been documented for 4-Cyclobutylpyrrolidin-2-one, this guide outlines a systematic, unbiased approach to uncover its MoA. Our strategy is built on three pillars:

-

Hypothesis Generation: Employing broad, unbiased screening to reveal potential biological effects.

-

Target Deconvolution: Identifying the specific molecular binding partner(s).

-

Pathway Confirmation: Elucidating the downstream consequences of target engagement and linking them to a cellular phenotype.

PART 1: Initial Hypothesis Generation & Phenotypic Profiling

The initial phase of an MoA study for an NCE should be designed to cast a wide net, identifying any potential biological activity without preconceived bias. This is achieved through a combination of computational prediction and unbiased phenotypic screening.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, testable hypotheses. By comparing the structure of 4-Cyclobutylpyrrolidin-2-one to databases of known bioactive molecules, we can predict potential targets and off-targets.

Protocol for In Silico Analysis:

-

2D/3D Similarity Searching: Utilize platforms like PubChem, ChEMBL, and BindingDB to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to 4-Cyclobutylpyrrolidin-2-one. Analyze the known targets of these similar compounds.

-

Pharmacophore Modeling: Define the key chemical features of the NCE (e.g., hydrogen bond donors/acceptors, hydrophobic centers). Screen these pharmacophore models against databases of 3D protein structures to identify potential binding pockets.

-

Reverse Docking: Dock the 3D conformer of 4-Cyclobutylpyrrolidin-2-one against a panel of clinically relevant protein targets (e.g., kinases, GPCRs, nuclear receptors). Rank the targets based on predicted binding affinity (docking score).

-

Biological Activity Prediction: Employ machine learning tools, such as the PASS (Prediction of Activity Spectra for Substances) software, which can predict thousands of biological activities based on chemical structure.[6]

High-Content Phenotypic Screening

Phenotypic screening allows for the discovery of a compound's effect in a complex biological system, such as a living cell, without prior knowledge of its target. A high-content imaging approach provides a rich, multi-parametric readout of cellular changes.

Experimental Workflow: High-Content Analysis (HCA) The workflow below outlines the process of using HCA to identify the cellular phenotype induced by 4-Cyclobutylpyrrolidin-2-one.

Caption: High-Content Analysis (HCA) workflow for phenotypic screening.

Protocol for High-Content Phenotypic Screen:

-

Cell Plating: Seed a human cell line with well-defined morphology (e.g., U-2 OS osteosarcoma) in 384-well, optically clear bottom plates.

-

Compound Addition: Treat cells with a concentration gradient of 4-Cyclobutylpyrrolidin-2-one (e.g., 10 nM to 100 µM) for a relevant time period (e.g., 24 or 48 hours). Include positive (e.g., known cytotoxic drugs) and negative (DMSO) controls.

-

Cell Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nucleus, Phalloidin for actin filaments, MitoTracker for mitochondria).

-

Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.

-

Image Analysis: Employ image analysis software to segment cells and extract a wide array of quantitative features related to cell size, shape, texture, and intensity.

-

Data Analysis: Use multivariate statistical tools or machine learning to compare the phenotypic profile of the treated cells to a reference library of known drugs. A significant deviation from the negative control indicates a bioactive phenotype.

Hypothetical Data Summary: Let's hypothesize that the HCA screen reveals a distinct phenotype of cell rounding, chromatin condensation, and an increased nuclear size at low micromolar concentrations.

| Parameter | DMSO Control (Mean ± SD) | 4-Cyclobutylpyrrolidin-2-one (10 µM) (Mean ± SD) | p-value |

| Cell Roundness | 0.65 ± 0.08 | 0.92 ± 0.05 | < 0.001 |

| Nuclear Area (µm²) | 150 ± 25 | 280 ± 40 | < 0.001 |

| DNA Condensation | 1.2 ± 0.3 | 4.5 ± 0.7 | < 0.001 |

| Cell Count | 100% | 55% | < 0.001 |

This profile is characteristic of mitotic arrest , providing a strong, actionable hypothesis for the subsequent investigation.

PART 2: Target Identification and Validation

With the hypothesis of mitotic arrest, the next step is to identify the specific molecular target responsible for this phenotype. This process, often called target deconvolution, uses unbiased techniques to find the direct binding partners of the compound.

Affinity-Based Chemical Proteomics

This powerful technique uses a modified version of the compound to "fish" for its binding partners in the entire proteome.

Experimental Workflow: Target ID by Affinity Pulldown

Caption: Workflow for target identification using affinity proteomics.

Protocol for Affinity Pulldown & Mass Spectrometry:

-

Probe Synthesis: Synthesize an analog of 4-Cyclobutylpyrrolidin-2-one that incorporates a linker arm terminating in a reactive group for conjugation to a tag like biotin. It is critical to ensure this modification does not abrogate biological activity.

-

Lysate Preparation: Prepare native protein lysates from a relevant cell line (e.g., HeLa or HT-29, which are robustly cycling cancer cells).

-

Affinity Capture: Incubate the biotinylated probe with the cell lysate. As a crucial control, a parallel incubation should include the probe plus a large excess of the original, unmodified 4-Cyclobutylpyrrolidin-2-one. This competition experiment will distinguish specific binders from non-specific ones.

-

Pulldown: Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific proteins. Elute the bound proteins.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-only sample compared to the competition control. These are the high-confidence candidate targets.

Target Validation with Orthogonal Methods

Once candidate targets emerge from proteomics, it is imperative to validate the direct interaction using independent, orthogonal methods.

Protocol for Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in intact cells by leveraging the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Treatment: Treat intact cells with either DMSO or 4-Cyclobutylpyrrolidin-2-one.

-

Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Detection: Analyze the amount of a specific candidate protein (e.g., from the proteomics screen) remaining in the soluble fraction at each temperature using Western Blot or other specific protein detection methods.

-

Analysis: A positive result is a shift in the melting curve to a higher temperature for the drug-treated sample, indicating stabilization and therefore, direct engagement.

Hypothetical CETSA Data: Let's assume the proteomics screen identified Tubulin as a primary binding partner.

| Temperature (°C) | Soluble Tubulin (% of Max) - DMSO | Soluble Tubulin (% of Max) - Compound |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 70 | 92 |

| 60 | 40 | 80 |

| 65 | 10 | 55 |

| 70 | <5 | 20 |

This data indicates that 4-Cyclobutylpyrrolidin-2-one binding stabilizes tubulin in cells, strongly validating it as a direct target. This aligns perfectly with the observed mitotic arrest phenotype, as tubulin is the building block of the mitotic spindle.[7]

PART 3: Pathway Elucidation and Mechanistic Confirmation

Confirming a direct target is a milestone, but a full MoA study requires understanding the downstream functional consequences of this interaction.

Biochemical Confirmation and Cellular Impact

If tubulin is the target, we must confirm that the compound directly inhibits its function: polymerization into microtubules.

Protocol for In Vitro Tubulin Polymerization Assay:

-

Reaction Setup: Combine purified tubulin protein with GTP in a buffer that promotes polymerization.

-

Compound Addition: Add varying concentrations of 4-Cyclobutylpyrrolidin-2-one or a known tubulin inhibitor like colchicine (positive control).

-

Monitoring: Measure the increase in light scattering or fluorescence at 340 nm over time in a temperature-controlled spectrophotometer. Polymerization of tubulin into microtubules causes an increase in absorbance.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit polymerization by 50%.

Linking Target to Phenotype

The final step is to definitively link the molecular action (tubulin polymerization inhibition) to the cellular phenotype (mitotic arrest).

Protocol for Cell Cycle Analysis by Flow Cytometry:

-

Treatment: Treat synchronized cells (e.g., HeLa) with DMSO, a known microtubule inhibitor (e.g., paclitaxel), and 4-Cyclobutylpyrrolidin-2-one for a duration corresponding to one cell cycle (e.g., 18-24 hours).

-

Staining: Fix the cells and stain their DNA with a quantitative dye like propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Analysis: The cellular DNA content reveals the cell cycle phase. Cells in G2 or M phase have twice the DNA content (4N) of cells in G1 phase (2N). A compound that causes mitotic arrest will lead to a significant accumulation of cells in the G2/M phase of the cell cycle.[7]

Hypothetical Signaling Pathway and Point of Intervention The diagram below illustrates the central role of microtubule dynamics in cell cycle progression and where 4-Cyclobutylpyrrolidin-2-one intervenes.

Caption: Inhibition of tubulin polymerization by the compound leads to mitotic arrest.

Conclusion

This guide outlines a logical and rigorous workflow for elucidating the mechanism of action of a novel chemical entity, 4-Cyclobutylpyrrolidin-2-one. By progressing from unbiased phenotypic screening to specific target identification and subsequent pathway analysis, researchers can build a comprehensive and validated understanding of a compound's biological function. This integrated approach, combining proteomics, cell biology, and biochemistry, is essential for advancing promising molecules in the drug development pipeline and ensuring that their therapeutic potential is built on a solid foundation of scientific integrity.

References

-

Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available from: [Link]

-

Koolman, H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2354-2365. Available from: [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. ResearchGate. Available from: [Link]

-

Gaikwad, D. D., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(S09), 10693-10700. Available from: [Link]

-

Blass, B. E. (2015). Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives. UNT Health Science Center Fort Worth. Available from: [Link]

-

Koolman, H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

-

Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available from: [Link]

-

Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Available from: [Link]

-

Al-Said, M. S., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 16(15), 1839-1848. Available from: [Link]

-

Wang, Y., et al. (2021). Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry, 19(2), 346-350. Available from: [Link]

-

Zaitsev, V. P., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. Available from: [Link]

-

Sedlacek, H. H. (2001). Mechanisms of Action of Flavopiridol. Critical Reviews in Oncogenesis, 12(1-2), 127-142. Available from: [Link]

-

Zaitsev, V. P., et al. (2022). Synthesis of pyrrolidin-2-ones from DA cyclopropanes. (a–c) The reported methods for the synthesis of 1,5-substitutted pyrrolidine-2-ones from DA cyclopropanes. (d) Transformations reported in this work. ResearchGate. Available from: [Link]

-

Filimonov, D. A., et al. (2009). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Natural Product Communications, 4(12), 1934578X0900401. Available from: [Link]

-

Zaitsev, V. P., et al. (2022). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. Available from: [Link]

-

Romagnoli, R., et al. (2011). One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole: a unique, highly active antimicrotubule agent. Bioorganic & Medicinal Chemistry Letters, 21(24), 7415-7419. Available from: [Link]

-

Zaitsev, V. P., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - PubMed Central. Available from: [Link]

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole: a unique, highly active antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Novel 4-Cyclobutylpyrrolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative for the 4-Cyclobutylpyrrolidin-2-one Scaffold

The pyrrolidin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds.[1] This five-membered lactam is a key structural feature in pharmaceuticals targeting the central nervous system (CNS), such as the nootropic agent piracetam and the anticonvulsant levetiracetam.[2] The introduction of a cyclobutyl group at the 4-position is a deliberate design choice aimed at modulating the physicochemical and pharmacokinetic properties of the parent scaffold. The cyclobutyl ring, with its inherent strain and puckered conformation, imparts a degree of conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, this lipophilic substituent can improve blood-brain barrier permeability, a critical attribute for CNS-active agents.

Part 1: Rational Design and Synthesis of Novel Derivatives

The successful synthesis of 4-cyclobutylpyrrolidin-2-one derivatives hinges on a robust and flexible synthetic strategy. A retrosynthetic analysis reveals two primary approaches: building the pyrrolidinone ring with the cyclobutyl moiety already in place, or introducing the cyclobutyl group onto a pre-formed pyrrolidinone precursor.

Retrosynthetic Strategy

Figure 1: Retrosynthetic analysis outlining two major synthetic pathways to 4-cyclobutylpyrrolidin-2-one derivatives.

Synthetic Pathway 1: Convergent Synthesis via Michael Addition

A highly effective method for constructing the 4-substituted pyrrolidinone ring is through a Michael addition reaction, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] This approach allows for the stereocontrolled introduction of the cyclobutyl group.

Experimental Protocol: Synthesis of (S)-4-Cyclobutyl-5-phenylpyrrolidin-2-one

This protocol describes the synthesis of a novel, hypothetical derivative to illustrate the application of established methodologies.

-

Step 1: Knoevenagel Condensation to form the Michael Acceptor.

-

To a solution of cyclobutanecarboxaldehyde (1.0 eq) and nitromethane (1.1 eq) in methanol, add a catalytic amount of a suitable base such as diethylamine.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure and purify the resulting 1-cyclobutyl-2-nitroethene by flash chromatography.

-

-

Step 2: Asymmetric Michael Addition.

-

In a flame-dried flask under an inert atmosphere, dissolve the synthesized 1-cyclobutyl-2-nitroethene (1.0 eq) and a suitable malonic ester derivative, such as diethyl malonate (1.2 eq), in an anhydrous solvent like toluene.

-

Add a chiral catalyst, for example, a squaramide-based organocatalyst (0.1 eq), to induce stereoselectivity.[5]

-

Stir the reaction at 0°C for 24-48 hours, monitoring by chiral HPLC to determine enantiomeric excess.

-

-

Step 3: Reductive Cyclization.

-

To the crude Michael adduct, add a reducing agent such as zinc dust in acetic acid, or perform a catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.[1]

-

This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the γ-lactam ring.

-

The resulting product is the desired 4-cyclobutylpyrrolidin-2-one derivative.

-

-

Step 4: Purification.

-

The crude product is purified by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to yield the pure product.

-

Synthetic Pathway 2: Catalytic Hydrogenation of a 4-Alkylidene Precursor

An alternative route involves the synthesis of a 4-cyclobutylidene-pyrrolidin-2-one intermediate, followed by catalytic hydrogenation to saturate the exocyclic double bond.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Step 1: Aldol Condensation.

-

In a round-bottom flask, combine a suitable pyrrolidin-2-one starting material (e.g., 1-benzylpyrrolidin-2-one, 1.0 eq) and cyclobutanone (1.2 eq) in a solvent such as ethanol.

-

Add a base, for instance, sodium ethoxide, and reflux the mixture for 6-8 hours.

-

The reaction will yield the 4-cyclobutylidene-pyrrolidin-2-one intermediate.

-

-

Step 2: Catalytic Hydrogenation.

-

Dissolve the purified 4-cyclobutylidene-pyrrolidin-2-one in a suitable solvent like methanol or ethanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the 4-cyclobutylpyrrolidin-2-one.

-

Part 2: Rigorous Isolation and Purification

The isolation and purification of the final compound are paramount for accurate biological evaluation. A multi-step purification strategy is often necessary to achieve the high purity required for in-vitro and in-vivo studies.

Purification Workflow

Figure 2: A systematic workflow for the isolation and purification of the target 4-cyclobutylpyrrolidin-2-one derivatives.

Data Presentation: Characterization of a Novel Derivative

Table 1: Spectroscopic and Analytical Data for Hypothetical (S)-4-Cyclobutyl-5-phenylpyrrolidin-2-one

| Analysis | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 5.10 (d, J=8.0 Hz, 1H, NCHPh), 3.50 (m, 1H, CH₂), 3.30 (m, 1H, CH₂), 2.80 (m, 1H, CH-cyclobutyl), 2.40 (m, 1H, CH-cyclobutyl), 1.80-2.10 (m, 6H, cyclobutyl-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 175.2 (C=O), 140.1 (Ar-C), 128.9 (Ar-CH), 128.2 (Ar-CH), 126.5 (Ar-CH), 60.5 (NCHPh), 45.1 (CH₂), 42.3 (CH-cyclobutyl), 38.9 (CH-cyclobutyl), 28.7 (cyclobutyl-CH₂), 25.4 (cyclobutyl-CH₂) |

| HRMS (ESI) | m/z calculated for C₁₄H₁₇NO [M+H]⁺: 216.1388, found: 216.1391 |

| Optical Rotation | [α]²⁰D = +45.2 (c 1.0, CHCl₃) |

| Purity (HPLC) | >99% |

Part 3: Biological Evaluation and Future Perspectives

The synthesized novel 4-cyclobutylpyrrolidin-2-one derivatives should be subjected to a battery of in-vitro and in-vivo assays to determine their biological activity profile. Given the precedence of the pyrrolidinone scaffold in CNS disorders, initial screening should focus on targets such as GABA receptors, AMPA receptors, and voltage-gated ion channels.[6]

Hypothesized Signaling Pathway Involvement

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michael Addition [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and nomenclature for 4-Cyclobutylpyrrolidin-2-one

An In-depth Technical Guide to 4-Cyclobutylpyrrolidin-2-one

Abstract: This technical guide provides a comprehensive overview of 4-Cyclobutylpyrrolidin-2-one, a heterocyclic organic compound featuring a pyrrolidinone scaffold substituted with a cyclobutyl group. The pyrrolidinone core is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The incorporation of a cyclobutyl moiety can offer unique advantages in drug design, including improvements in potency, selectivity, and pharmacokinetic profiles due to its rigid, puckered conformation.[3] This document details the nomenclature, physicochemical properties, proposed synthetic routes, and predicted spectroscopic data for 4-Cyclobutylpyrrolidin-2-one. Furthermore, it explores the potential applications of this molecule in drug discovery and development, with a particular focus on central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information and actionable insights into this promising chemical entity.

Nomenclature and Chemical Identity

The systematic and unambiguous identification of a chemical compound is paramount for scientific communication and regulatory purposes. This section outlines the established nomenclature and key identifiers for 4-Cyclobutylpyrrolidin-2-one.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the official name for this compound is 4-cyclobutylpyrrolidin-2-one .[4][5][6][7] This name is derived from the parent heterocycle, pyrrolidin-2-one, with a cyclobutyl substituent at the 4-position of the ring.

Chemical Abstracts Service (CAS) Number

A specific CAS Registry Number for 4-Cyclobutylpyrrolidin-2-one has not been definitively assigned in publicly available databases as of the date of this publication. Researchers are advised to verify the CAS number upon synthesis and registration of this compound.

Molecular Structure and Formula

The structural representation and key chemical formulas for 4-Cyclobutylpyrrolidin-2-one are provided in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₃NO | [4] |

| Molecular Weight | 139.20 g/mol | [4] |

| Canonical SMILES | C1CC(C1)C2CC(=O)NC2 | [4] |

| InChI | InChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10) | [4] |

| InChIKey | CVRJEQBETQXNIG-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the predicted physicochemical properties of 4-Cyclobutylpyrrolidin-2-one.

| Property | Predicted Value | Notes |

| Physical State | Solid or high-boiling liquid | Based on similar 4-substituted pyrrolidinones. |

| Melting Point | 60-80 °C | Estimated based on trends for alkyl-substituted pyrrolidinones. |

| Boiling Point | > 250 °C at 760 mmHg | Extrapolated from related compounds. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | The lactam functionality imparts polarity, while the alkyl framework contributes to lipophilicity. |

| pKa | ~17-18 (amide N-H) | Typical pKa for a lactam proton. |

| LogP | 1.2 | [4] |

Synthesis of 4-Cyclobutylpyrrolidin-2-one

Route 1: Michael Addition and Reductive Cyclization

This approach leverages the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization.

Figure 1: Proposed synthesis of 4-Cyclobutylpyrrolidin-2-one via Michael addition.

Experimental Protocol (Route 1):

-

Step 1: Synthesis of 1-Cyclobutyl-2-nitroethene. Cyclobutylacetaldehyde is reacted with nitromethane in the presence of a base such as sodium hydroxide (Henry reaction) to yield 1-cyclobutyl-2-nitroethene.

-

Step 2: Michael Addition. The resulting nitroalkene undergoes a Michael addition with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. This forms the corresponding Michael adduct.

-

Step 3: Decarboxylation. The adduct is then subjected to Krapcho decarboxylation using conditions such as sodium chloride in a mixture of DMSO and water with heating to remove one of the ester groups.

-

Step 4: Reduction and Lactamization. The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or a reducing agent like iron in acetic acid. The resulting γ-amino ester will then undergo spontaneous or induced cyclization to form the target lactam, 4-Cyclobutylpyrrolidin-2-one.

Causality Behind Experimental Choices: The Michael addition is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of γ-lactams.[1] The choice of reducing agent for the nitro group can influence the overall yield and purity; catalytic hydrogenation is often preferred for its clean reaction profile.

Route 2: Catalytic Hydrogenation of 3-Cyclobutylsuccinimide

This alternative strategy involves the preparation of a substituted succinimide followed by its selective reduction.

Figure 2: Proposed synthesis of 4-Cyclobutylpyrrolidin-2-one via hydrogenation of a succinimide.

Experimental Protocol (Route 2):

-

Step 1: Synthesis of 3-Cyclobutylsuccinimide. Cyclobutylmalonic acid is condensed with ammonia or urea at elevated temperatures to form 3-cyclobutylsuccinimide.

-

Step 2: Selective Hydrogenation. The resulting succinimide is then subjected to catalytic hydrogenation. This step requires careful selection of the catalyst to achieve selective reduction of one carbonyl group to a methylene group. Ruthenium-based catalysts have shown efficacy in similar transformations.

Causality Behind Experimental Choices: The synthesis of succinimides from malonic acids is a well-established process. The subsequent selective hydrogenation of a cyclic imide is a more challenging step, but advancements in catalysis have made this a viable approach. This route may offer advantages in terms of atom economy and fewer reaction steps compared to Route 1.

Spectroscopic Characterization

The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based on the known spectral properties of pyrrolidinone derivatives, the following characteristics are predicted for 4-Cyclobutylpyrrolidin-2-one.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0-7.0 | br s | 1H | NH |

| ~ 3.4-3.6 | m | 1H | CH -N (pyrrolidinone ring) |

| ~ 2.9-3.1 | m | 1H | CH -N (pyrrolidinone ring) |

| ~ 2.4-2.6 | m | 1H | CH -C=O (pyrrolidinone ring) |

| ~ 2.2-2.4 | m | 1H | CH -C₄ (pyrrolidinone ring) |

| ~ 1.8-2.1 | m | 7H | Cyclobutyl protons |

| ~ 1.6-1.8 | m | 1H | CH -C=O (pyrrolidinone ring) |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175-178 | C =O (lactam) |

| ~ 45-48 | C H₂-N |

| ~ 40-43 | C H-C₄ |

| ~ 35-38 | C H (cyclobutyl methine) |

| ~ 30-33 | C H₂-C=O |

| ~ 25-28 | C H₂ (cyclobutyl) |

| ~ 18-21 | C H₂ (cyclobutyl) |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 139.10

-

Key Fragmentation Patterns:

-

Loss of the cyclobutyl group ([M-55]⁺) leading to a fragment at m/z = 84.

-

Cleavage of the pyrrolidinone ring, with characteristic fragments corresponding to the loss of CO and other small molecules.

-

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200-3400 | Strong, broad | N-H stretch |

| ~ 2850-2960 | Strong | C-H stretch (aliphatic) |

| ~ 1670-1700 | Strong, sharp | C=O stretch (lactam) |

| ~ 1400-1500 | Medium | C-H bend |

Potential Applications in Drug Discovery

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][10][11] The racetam family of nootropic drugs, such as piracetam and aniracetam, feature a pyrrolidinone core and are known to modulate neurotransmitter systems.[10]

Central Nervous System (CNS) Disorders

Given the prevalence of the pyrrolidinone motif in CNS-active drugs, 4-Cyclobutylpyrrolidin-2-one is a promising candidate for investigation in this area.[12] The cyclobutyl group, being a bioisostere of larger or more flexible alkyl groups, can confer improved metabolic stability and cell permeability.[3][13][14] Potential therapeutic targets could include:

-

Neurodegenerative Diseases: Compounds that enhance cognitive function or offer neuroprotection are of high interest for conditions like Alzheimer's and Parkinson's disease.

-

Epilepsy: The pyrrolidinone structure is found in several anticonvulsant drugs, suggesting that 4-cyclobutylpyrrolidin-2-one could be explored for its anti-seizure activity.[2]

-

Psychiatric Disorders: Modulation of neurotransmitter pathways by pyrrolidinone derivatives could be beneficial in treating depression, anxiety, and other mood disorders.

Other Therapeutic Areas

The versatility of the pyrrolidinone scaffold extends beyond CNS applications. Derivatives have been investigated as anti-inflammatory, antimicrobial, and anticancer agents.[1][11] The unique steric and electronic properties of the cyclobutyl group could be leveraged to design novel inhibitors of enzymes or receptor antagonists in these and other disease areas.

Conclusion

4-Cyclobutylpyrrolidin-2-one represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While specific experimental data for this compound is limited, its structural features—a pharmacologically privileged pyrrolidinone core and a metabolically robust cyclobutyl substituent—suggest a high potential for biological activity. The synthetic routes and predicted analytical data presented in this guide provide a solid foundation for its synthesis, characterization, and subsequent investigation as a novel therapeutic agent. Further research into the pharmacological profile of 4-Cyclobutylpyrrolidin-2-one is warranted to fully elucidate its potential in addressing unmet medical needs.

References

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]

-